molecular formula C7H9ClIN3O B11782391 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one

6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one

Cat. No.: B11782391
M. Wt: 313.52 g/mol
InChI Key: JEVHLVPPUCUEDE-UHFFFAOYSA-N
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Description

6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine and iodine atoms to the pyrimidine ring.

    Amination: Substitution of a hydrogen atom with an isopropylamino group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Gain of electrons or hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized pyrimidine derivative, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use in drug development for targeting specific diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytosine: A natural pyrimidine base found in DNA and RNA.

    Thymine: Another natural pyrimidine base found in DNA.

Uniqueness

6-Chloro-5-iodo-2-(isopropylamino)pyrimidin-4(3H)-one is unique due to its specific halogenation pattern and the presence of an isopropylamino group, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C7H9ClIN3O

Molecular Weight

313.52 g/mol

IUPAC Name

4-chloro-5-iodo-2-(propan-2-ylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H9ClIN3O/c1-3(2)10-7-11-5(8)4(9)6(13)12-7/h3H,1-2H3,(H2,10,11,12,13)

InChI Key

JEVHLVPPUCUEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=C(C(=O)N1)I)Cl

Origin of Product

United States

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